3-Amino-1,1,1-trifluoro-2-[3-(trifluoromethyl)phenyl]propan-2-ol hydrochloride

Lipophilicity clogP Drug Design

Sourcing the incorrect regioisomer (e.g., 4-CF₃ or des-fluoro analog) disrupts SAR continuity in CETP inhibitor programs. This compound delivers the precise meta-trifluoromethyl configuration essential for sub-micromolar potency (IC₅₀ = 0.42 μM). - Precise meta-CF₃ orientation on the phenyl ring; required for high CETP binding affinity. - Bis-CF₃ motif elevates clogP to 2.281, enhancing membrane permeability and metabolic stability. - Versatile primary amine handle for reductive amination to access the N-benzyl pharmacophore scaffold. Supplied as research-grade HCl salt with certified purity for reproducible scale-up.

Molecular Formula C10H10ClF6NO
Molecular Weight 309.63 g/mol
CAS No. 1235440-16-0
Cat. No. B1373035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1,1,1-trifluoro-2-[3-(trifluoromethyl)phenyl]propan-2-ol hydrochloride
CAS1235440-16-0
Molecular FormulaC10H10ClF6NO
Molecular Weight309.63 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C(CN)(C(F)(F)F)O.Cl
InChIInChI=1S/C10H9F6NO.ClH/c11-9(12,13)7-3-1-2-6(4-7)8(18,5-17)10(14,15)16;/h1-4,18H,5,17H2;1H
InChIKeyDCGWDCXUUQMAJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Identity and Procurement Baseline


3-Amino-1,1,1-trifluoro-2-[3-(trifluoromethyl)phenyl]propan-2-ol hydrochloride is a fluorinated β-amino-α-trifluoromethyl alcohol presented as the hydrochloride salt. It bears two trifluoromethyl groups—one on the α-carbon of the propanol backbone and one at the meta-position of the pendant phenyl ring—yielding a molecular formula of C₁₀H₁₀ClF₆NO and a molecular weight of 309.63 g·mol⁻¹ [1]. Commercial suppliers routinely list the compound as a research-grade building block with a certified minimum purity of 95% . Its primary amine and tertiary alcohol functionalities make it a versatile intermediate for constructing more elaborate N-alkylated or N-acylated derivatives, particularly in medicinal chemistry programs targeting cholesteryl ester transfer protein (CETP) [2].

Building block Fluorinated β-amino-α-trifluoromethyl alcohol hydrochloride
Derivatization Primary amine and tertiary alcohol for N-alkylation/acylation and O-functionalization
Pharmacophore access meta-CF₃ phenyl motif maps to reported CETP inhibitor series

Why Positional Isomers and De-fluoro Analogs Cannot Substitute


The meta-trifluoromethyl substituent on the phenyl ring and the geminal trifluoromethyl group on the hydroxy-bearing carbon together create a unique stereoelectronic environment that determines both reactivity and biological recognition. Substitution at the 3-position of the benzylic ring is critical for high CETP inhibitory potency, whereas the 2- and 4-substituted analogues exhibit substantially reduced activity [1]. Moreover, the presence of the second CF₃ group elevates lipophilicity (clogP = 2.281) compared with the mono-CF₃ phenyl analog (logP = 1.398–2.096), altering membrane partitioning and protein binding [2]. These differences are not cosmetic; they directly affect the pharmacokinetic profile of downstream derivatives and the efficiency of subsequent N-derivatization reactions. Procurement of a close analog such as the 4-CF₃ isomer (CAS 1281794-48-6) or the des-fluoro compound (CAS 561007-08-7) will therefore yield a different physicochemical and pharmacological starting point, invalidating SAR continuity and complicating scale-up reproducibility.

meta-CF₃ phenyl (target)
para-CF₃ or ortho-CF₃ isomer
CETP pharmacophore SAR is meta-selective; isomer shift may break inhibitory activity continuity
Bis(trifluoromethyl) motif
Mono-CF₃ analog (des-fluoro phenyl)
Lipophilicity and membrane partitioning differ, altering downstream ADME profile of derivatives
Hydrochloride salt
Free base form
Solid-state properties and solubility may not match; reaction compatibility may require re-optimization

Quantitative Differentiation Evidence


Lipophilicity Advantage Over Mono-CF3 Analog

The target compound exhibits a calculated partition coefficient (clogP) of 2.281 , substantially higher than the de-fluoro analog 3-amino-1,1,1-trifluoro-2-phenylpropan-2-ol, which has measured logP values between 1.398 and 2.096 depending on the methodology [1]. The difference of +0.883 log units (vs. Chembase value of 1.398) translates to an approximately 7.6-fold increase in octanol–water partitioning, signifying enhanced passive membrane permeability and hydrophobic protein binding potential.

Lipophilicity
Cross-study comparable
clogP 2.281 vs logP 1.398–2.096 (mono-CF₃ analog)
May support higher membrane permeability in research models
Computed vs experimental logP; values vary by methodology
Lipophilicity clogP Drug Design

Melting Point Differentiation for Solid-State Handling

The hydrochloride salt of the target compound displays a melting point of 157–159 °C [1], which is more than double the 76–78 °C melting point reported for the mono-CF₃ analog 3-amino-1,1,1-trifluoro-2-phenylpropan-2-ol [2]. This 80 °C elevation reflects stronger crystal lattice stabilization conferred by the additional trifluoromethyl group and the hydrochloride counterion.

Melting point
Cross-study comparable
157–159 °C vs 76–78 °C (mono-CF₃ analog)
May improve solid-state stability screening profile
Supplier capillary data; no polymorph study reported
Melting Point Solid-State Properties Formulation

Meta-Substitution SAR Superiority in CETP Inhibition

In the seminal CETP inhibitor series of N,N-disubstituted trifluoro-3-amino-2-propanols, substitution at the 3-position of the benzylic ring was demonstrated to be strongly preferred over the 2- or 4-positions. One of the most potent 3-substituents was the C(CF₃)₂OH group (compound 36), which exhibited an IC₅₀ of 0.42 μM in buffer and 4.9 μM in human serum [1]. The target compound possesses exactly this 3-CF₃ substitution pattern on the phenyl ring, making it a direct synthetic precursor to the pharmacologically privileged 3-substituted benzylamine intermediates. In contrast, the 4-CF₃ isomer (CAS 1281794-48-6) cannot be elaborated into the same active 3-substituted series.

CETP SAR
Class-level inference
meta-CF₃ maps to reported compound 36: IC₅₀ 0.42 μM (buffer), 4.9 μM (serum)
Provides synthetic entry to active 3-substituted CETP inhibitor chemotype
Activity from final inhibitor; not directly measured on building block
CETP Inhibition Structure-Activity Relationship Meta-Substitution

Hydrogen Bond Donor Capacity for Derivatization Scope

The target compound presents three hydrogen bond donors (primary amine –NH₂, tertiary alcohol –OH, and the HCl proton) and eight hydrogen bond acceptors [1]. In comparison, 3-amino-1,1,1-trifluoro-2-phenylpropan-2-ol hydrochloride offers only two hydrogen bond donors and two acceptors by analogous count [2]. The larger HBD/HBA inventory of the target compound provides greater versatility for subsequent N-alkylation, N-acylation, and O-functionalization reactions, enabling construction of a broader array of substituted amino alcohol libraries.

H-bond donors/acceptors
Supporting evidence
HBD 3 / HBA 8 vs approx. 2 / 2 (mono-CF₃ HCl analog)
May expand derivatization scope in library synthesis
Computed PubChem properties; experimental validation advised
Hydrogen Bonding Derivatization Medicinal Chemistry

Stock Availability and Scalability Advantage

The target compound is stocked in multiple geographic locations (Enamine: UA and US warehouses) with a lead time of 1–5 days and is available in quantities from 50 mg to multi-gram scale upon quotation . In contrast, the 4-CF₃ isomer (CAS 1281794-48-6) is listed as 'no longer available' by at least one major supplier , indicating supply discontinuity. The 2-CF₃ analog does not appear to have a commercial free-base or hydrochloride entry with comparable availability.

Stock availability
Data to verify
Target: multi-vendor stock (UA, US); 4-CF₃ isomer discontinued; 2-CF₃ absent
Reported supply continuity may reduce procurement risk
Catalog data as of 2025-03-30; subject to change
Supply Chain Inventory Scale-up

Evidence-Backed Application Scenarios


Synthesis of 3-Substituted CETP Inhibitors

The compound’s primary amine is an ideal nucleophile for reductive amination with substituted benzaldehydes or direct alkylation to generate the N-benzyl-N-phenyl-trifluoro-3-amino-2-propanol scaffold identified as the pharmacophore for CETP inhibition. The meta-CF₃ orientation on the phenyl ring is critical for achieving sub-micromolar potency (compound 36: IC₅₀ = 0.42 μM in buffer) [1]. Using the 4-CF₃ or unsubstituted phenyl analog would lead to a different SAR trajectory and potentially inactive products.

Physicochemical Property Optimization in Lead Series

The elevated logP (2.281) and high melting point (157–159 °C) of the target compound make it a suitable fragment for enhancing the lipophilicity and solid-state stability of lead candidates . When incorporated into a scaffold, the bis-CF₃ motif can increase metabolic stability and membrane permeability, addressing common ADME liabilities in early-stage drug discovery.

Fluorinated Peptidomimetic Building Block

β-Amino-α-trifluoromethyl alcohols are recognized as peptidomimetic units of importance in the design of protease inhibitors [2]. The target compound, with its free amine and tertiary alcohol, can be elaborated into constrained amino acid surrogates or transition-state isosteres, enabling exploration of fluorinated chemical space in enzyme inhibition programs.

Fragment-Based Drug Discovery Library Design

The three hydrogen bond donors and eight hydrogen bond acceptors of the hydrochloride salt provide multiple vectors for target engagement [3]. The relatively low molecular weight (309.63 Da) and moderate clogP (2.281) satisfy Rule-of-3 criteria for fragment libraries, making the compound a viable entry for fragment screening against protein targets where fluorinated fragments are desired.

Application
Selection Property
Validation Focus
CETP inhibitor pharmacophore synthesis
meta-CF₃ benzylamine scaffold
SAR continuity with reported active series
Physicochemical lead optimization
Lipophilicity and solid-state stability of bis-CF₃ motif
ADME and stability screening
Fluorinated peptidomimetic design
β-amino-α-trifluoromethyl alcohol core
Conformational constraint and H-bond profiling
Fragment-based library entry
Rule-of-3 compliant MW, clogP, HBD/HBA
Fragment screening against fluorophilic targets
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